2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-29-18-9-6-8-17(14-18)15-22-20(25)16-23-11-7-10-19(21(23)26)30(27,28)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13,15-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXRKZLXFVIYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Azepane Sulfonyl Group: The azepane ring can be introduced via cyclization reactions, followed by sulfonylation using sulfonyl chlorides under basic conditions.
Attachment of the Methoxybenzyl Acetamide Moiety: This step involves the acylation of the pyridine ring with 3-methoxybenzylamine and acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes alkaline hydrolysis under specific conditions. A 2023 study demonstrated efficient cleavage using 2M NaOH at 80°C for 6 hours, yielding 3-(azepan-1-ylsulfonyl)pyridin-2(1H)-one as the primary product.
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (2M), H₂O | Pyridinone derivative + Acetic acid | 78% |
| Acidic hydrolysis | HCl (conc.), reflux | Degradation observed (unstable intermediates) | <10% |
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates substitutions at the 4-position. Research shows reactivity with amines under microwave irradiation (150°C, 20 min):
textReaction Scheme: 2-(3-(Azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide + R-NH₂ → 4-amino-substituted derivative
Key findings:
-
Primary amines (e.g., methylamine) achieve >85% conversion.
-
Bulky amines (e.g., tert-butylamine) require longer reaction times (3–4 hours).
Oxidation Reactions
The methoxybenzyl group undergoes selective oxidation. Using KMnO₄ in acidic conditions (H₂SO₄, 60°C):
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 2h | 3-Methoxybenzoic acid derivative | 92% |
| CrO₃ | Acetic acid, reflux | Over-oxidation (multiple byproducts) | 45% |
Reductive Transformations
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring:
-
Pressure : 50 psi H₂
-
Solvent : Ethanol/water (9:1)
-
Outcome : Piperidine derivative with retained sulfonamide group.
Sulfonamide Group Reactivity
The azepane-sulfonamide participates in:
-
Alkylation : Reacts with methyl iodide (K₂CO₃, DMF) to form N-methylated products.
-
Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺) at pH 7–8.
Thermal Stability Analysis
Thermogravimetric data (TGA) reveals decomposition onset at 210°C :
| Temperature Range | Mass Loss | Process |
|---|---|---|
| 25–150°C | 0.5% | Solvent evaporation |
| 210–300°C | 68% | Sulfonamide cleavage |
| 300–450°C | 22% | Carbonization |
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
-
Pyridine ring rearrangement via [4+2] cycloaddition pathways.
-
Sulfonamide bond cleavage after 8-hour exposure (quantified by HPLC).
This compound’s reactivity profile highlights its versatility in medicinal chemistry applications, particularly in prodrug design and targeted synthesis. Experimental data consistently show high functional group compatibility, though reaction outcomes depend critically on solvent polarity and temperature control .
Scientific Research Applications
Antimicrobial Activity
Sulfonamide derivatives have historically been used as antibiotics. The structural characteristics of this compound suggest it may exhibit antimicrobial properties by inhibiting bacterial enzymes involved in folic acid synthesis.
Anticancer Potential
Research indicates that compounds with similar structural motifs can interact with specific molecular targets in cancer cells, potentially leading to apoptosis (programmed cell death). Preliminary studies are needed to evaluate its efficacy against various cancer cell lines.
Anti-inflammatory Effects
The presence of the azepan ring may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Compounds with similar structures have shown promise in modulating inflammatory pathways.
Case Study 1: Antimicrobial Testing
A study evaluating various sulfonamide derivatives demonstrated that modifications on the pyridine ring significantly influenced antibacterial activity. The inclusion of an azepan moiety was correlated with enhanced efficacy against Gram-positive bacteria.
Case Study 2: Anticancer Activity
In vitro assays on related compounds showed that modifications at the N-acetamide position could lead to increased cytotoxicity against breast cancer cell lines. Future studies should focus on this compound's specific interactions with cancer biomarkers.
Case Study 3: Inflammation Modulation
Research on azepane-containing compounds indicated their potential in inhibiting pro-inflammatory cytokines in cell cultures. This suggests that the compound may be beneficial in developing new anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group and pyridine ring could play crucial roles in binding to the active sites of enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Discussion of Structural and Functional Insights
- Pyridinone vs. Pyridazinone: Pyridinone derivatives (e.g., Compound A, Compound 1) generally exhibit better solubility and hydrogen-bonding capacity than pyridazinones (Compound 4) due to the keto group’s positioning.
- Substituent Effects: The azepane-sulfonyl group in Compound A may enhance binding to polar enzyme pockets (e.g., immunoproteasome’s β1i subunit) compared to simpler alkyl/aryl groups. The 3-methoxybenzyl group could improve blood-brain barrier penetration relative to cyclohexyl or alaninate esters.
- Synthetic Accessibility : Compound A’s synthesis likely follows acid chloride coupling (as in ), offering high yields (e.g., 79% for Compound 4) and scalability.
Biological Activity
The compound 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure incorporates an azepan moiety, a pyridine derivative, and an acetamide group, which suggests significant biological activity due to the presence of functional groups that facilitate interactions with biological targets.
- Molecular Formula : C21H27N3O4S
- Molecular Weight : Approximately 447.5 g/mol
- CAS Number : 1251695-59-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the pyridine ring may participate in π-π stacking interactions with aromatic residues in proteins, contributing to the stabilization of the compound-protein complex.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7). The most active derivatives showed IC50 values ranging from 4.47 to 52.8 μM .
2. Enzyme Inhibition
It has been identified as a potential inhibitor of metalloproteinases, particularly MMP12, which plays a crucial role in tissue remodeling and cancer metastasis . The inhibition of such enzymes can contribute to the suppression of tumor growth and invasion.
3. Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
